Welcome to the BenchChem Online Store!
molecular formula C12H14O4 B8783041 Ethyl 2-(4-formylphenoxy)propionate CAS No. 51264-73-4

Ethyl 2-(4-formylphenoxy)propionate

Cat. No. B8783041
M. Wt: 222.24 g/mol
InChI Key: LGKWYOQEGGBNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04537984

Procedure details

While stirring a mixture of 22.5 g of ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.5°) and 60 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 0.2 g of water was added, and the mixture was stirred for 2 hours. After cooling the reaction mixture to room temperature, 40 g of water was added. The aqueous layer was separated. The organic layer was washed with 40 g of water, followed by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution, then with 40 g of a 5% sodium hydrogen sulfite aqueous solution and further with 40 g of water. Then, the reaction mixture was concentrated by distilling off toluene under reduced pressure, and subjected to distillation under reduced pressure, whereby 16.5 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)=O.C1(C)C=CC=CC=1.C(OO)(=[O:26])C>O>[OH:26][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.2 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed with 40 g of water
WASH
Type
WASH
Details
by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04537984

Procedure details

While stirring a mixture of 22.5 g of ethyl 2-(4-formylphenoxy)propionate ([α]D25 =+51.5°) and 60 g of toluene at room temperature, 22.8 g of 40% peracetic acid was dropwise added. After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours, 0.2 g of water was added, and the mixture was stirred for 2 hours. After cooling the reaction mixture to room temperature, 40 g of water was added. The aqueous layer was separated. The organic layer was washed with 40 g of water, followed by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution, then with 40 g of a 5% sodium hydrogen sulfite aqueous solution and further with 40 g of water. Then, the reaction mixture was concentrated by distilling off toluene under reduced pressure, and subjected to distillation under reduced pressure, whereby 16.5 g of (+)-ethyl 2-(4-hydroxyphenoxy)propionate was obtained as a colorless transparent liquid. The boiling point was from 130° to 140° C./1 mmHg.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
solvent
Reaction Step Three
Name
Quantity
0.2 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1)=O.C1(C)C=CC=CC=1.C(OO)(=[O:26])C>O>[OH:26][C:3]1[CH:16]=[CH:15][C:6]([O:7][CH:8]([CH3:14])[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C(=O)C1=CC=C(OC(C(=O)OCC)C)C=C1
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
peracetic acid
Quantity
22.8 g
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
40 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.2 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 20° to 30° C. for 2 hours and at 50° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed with 40 g of water
WASH
Type
WASH
Details
by washing twice with 40 g of a 5% sodium hydrogen carbonate aqueous solution
CONCENTRATION
Type
CONCENTRATION
Details
Then, the reaction mixture was concentrated
DISTILLATION
Type
DISTILLATION
Details
by distilling off toluene under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(OC(C(=O)OCC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.